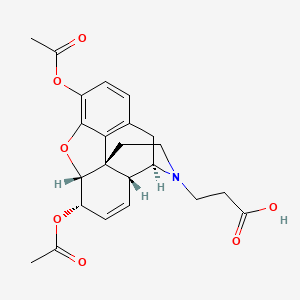
Heroin-CH2-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heroin-CH2-acid, also known as diacetylmorphine, is a semi-synthetic opioid derived from morphine. It is known for its potent analgesic and euphoric effects. This compound is classified as a Schedule I controlled substance in many countries due to its high potential for abuse and addiction. It is commonly used in illicit drug markets but also has limited medical applications in some countries for severe pain management.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Heroin-CH2-acid is synthesized from morphine, which is extracted from the opium poppy (Papaver somniferum). The synthesis involves acetylation of morphine using acetic anhydride. The reaction typically occurs under reflux conditions, where morphine is dissolved in acetic anhydride and heated to produce diacetylmorphine (heroin) and acetic acid as a byproduct .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control measures due to the compound’s legal status and potential for abuse. The production facilities are equipped with advanced safety and purification systems to ensure the quality and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Heroin-CH2-acid undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form 6-monoacetylmorphine and morphine.
Oxidation: This compound can be oxidized to form various degradation products.
Reduction: Reduction reactions can convert this compound back to morphine under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Oxidation: Oxidizing agents such as potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride can be employed for reduction reactions.
Major Products Formed
6-Monoacetylmorphine: Formed during partial hydrolysis.
Morphine: Formed during complete hydrolysis or reduction.
Various degradation products: Formed during oxidation.
Wissenschaftliche Forschungsanwendungen
Heroin-CH2-acid has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studied for its effects on opioid receptors and neurotransmitter systems.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Used in the development of opioid receptor ligands and related pharmaceuticals.
Wirkmechanismus
Heroin-CH2-acid exerts its effects by binding to and activating mu-opioid receptors (MORs) in the brain and central nervous system. Upon administration, this compound is rapidly metabolized to 6-monoacetylmorphine and morphine, which then bind to MORs. This binding inhibits the release of neurotransmitters, leading to analgesia, euphoria, and sedation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morphine: The parent compound from which heroin-CH2-acid is synthesized.
Codeine: Another opioid derived from morphine, used primarily as a cough suppressant and mild analgesic.
Oxycodone: A semi-synthetic opioid with similar analgesic properties but different pharmacokinetics.
Uniqueness of this compound
This compound is unique due to its rapid onset of action and high potency compared to other opioids. Its ability to cross the blood-brain barrier quickly results in intense euphoria, making it highly addictive .
Eigenschaften
Molekularformel |
C23H25NO7 |
|---|---|
Molekulargewicht |
427.4 g/mol |
IUPAC-Name |
3-[(4R,4aR,7S,7aR,12bS)-7,9-diacetyloxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-yl]propanoic acid |
InChI |
InChI=1S/C23H25NO7/c1-12(25)29-17-5-3-14-11-16-15-4-6-18(30-13(2)26)22-23(15,20(14)21(17)31-22)8-10-24(16)9-7-19(27)28/h3-6,15-16,18,22H,7-11H2,1-2H3,(H,27,28)/t15-,16+,18-,22-,23-/m0/s1 |
InChI-Schlüssel |
CLAQKZWDSGTQAX-YRRUUWTKSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OC(=O)C)CCN3CCC(=O)O |
Kanonische SMILES |
CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OC(=O)C)CCN3CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


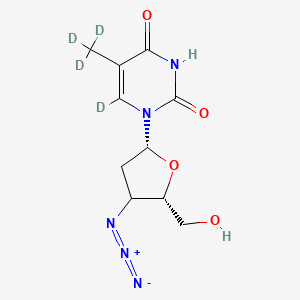

![4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-[4-(2-hydroxypropan-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B12371224.png)
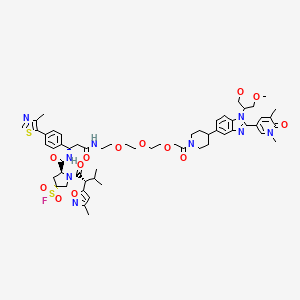
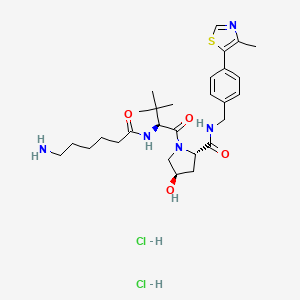

![Disodium;3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-carboxylate](/img/structure/B12371248.png)
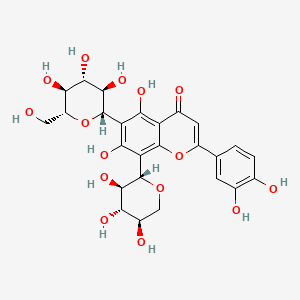
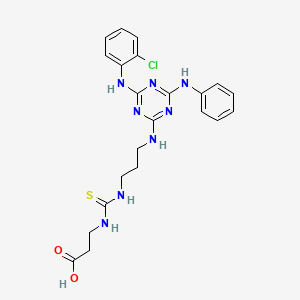
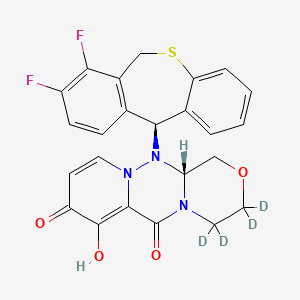
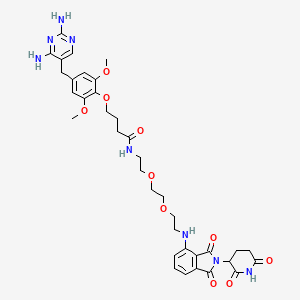
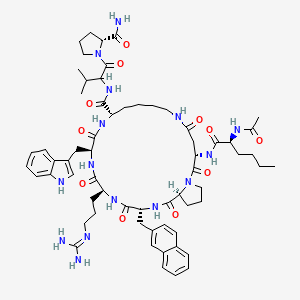
![dilithium;[(2R,3R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12371300.png)

